Apatinib, also known as N-[4-(1-cyano-cyclopentyl)phenyl]-2-(4-pyridylmethyl)amino-3-pyridine carboxamide, is a novel small-molecule receptor tyrosine kinase (RTK) inhibitor. [] It is classified as an anti-angiogenic agent due to its ability to inhibit the formation of new blood vessels. [] In scientific research, apatinib is primarily studied for its potential in cancer research, particularly in inhibiting tumor growth and angiogenesis. []
Apatinib selectively targets vascular endothelial growth factor receptor-2 (VEGFR-2) with high affinity. [] Its inhibitory effect on VEGFR-2 disrupts the signaling cascade responsible for angiogenesis, a critical process for tumor growth and metastasis. [, ] The inhibition of VEGFR-2 phosphorylation by apatinib subsequently blocks the activation of downstream signaling molecules like Akt and ERK1/2, further hindering tumor cell proliferation and survival. []
Beyond its primary target, apatinib also displays less potent inhibitory activity against other RTKs implicated in tumor development, including platelet-derived growth factor receptor-b (PDGFR-b), c-kit, and c-src. [] Apatinib has also been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. [, , ] Furthermore, recent studies have revealed its potential to promote ferroptosis, a form of regulated cell death, in cancer cells by targeting specific signaling pathways. [, ]
Apatinib has demonstrated promising antitumor activity in preclinical and clinical research against a wide range of cancer types. [, , ] Its applications in scientific research primarily focus on exploring its efficacy and mechanisms against various cancers.
Apatinib has been approved in China for the treatment of advanced gastric adenocarcinoma. [] Studies have shown synergistic effects when apatinib is combined with cytotoxic chemotherapeutic agents like paclitaxel, oxaliplatin, and 5-fluorouracil (5-FU) against gastric cancer cells. [] Apatinib has also been shown to weaken the resistance of gastric cancer cells to paclitaxel by suppressing the JAK/STAT3 signaling pathway. []
Research has shown that apatinib inhibits tumor growth, decreases angiogenesis, and induces apoptosis in hepatocellular carcinoma (HCC) cells, prolonging animal survival in xenograft models. [] Studies have explored the efficacy of apatinib in combination with transarterial chemoembolization (TACE) for treating HCC, especially in cases with macroscopic vascular invasion or portal vein tumor thrombus. [, , ]
Apatinib has demonstrated potential in treating Non-Small Cell Lung Cancer (NSCLC). [] Studies have shown it can enhance radiosensitivity of NSCLC cells, particularly when combined with STAT-3 inhibitors. [] Apatinib combined with vinorelbine has shown promising benefits in progression-free survival compared to vinorelbine alone for advanced triple-negative breast cancer. []
Apatinib has also been investigated for its potential against other cancer types. Research has shown its efficacy in inhibiting the growth of anaplastic thyroid cancer cells and suppressing angiogenesis through the Akt/GSK3β/ANG signaling pathway. [] Apatinib has also shown promise in treating advanced clear cell sarcoma (CCS), potentially in combination with PD-1 inhibitors. [] Additionally, in vitro studies have suggested that apatinib can induce apoptosis and autophagy in neuroblastoma cells. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2